4-Hydroxy thalidomide 4-Hydroxy thalidomide E3 ligase Ligand 2 (4-Hydroxy-thalidomide) is a thalidomide-based cereblon ligand used in the recruitment of CRBN protein. It can be connected to the ligand for protein by a linker to form PROTACs. Thalidomide may exert anti-angiogenic effect in isolated blood vessels and endothelial cells. E3 ligase Ligand 2 is a putative hydroxylated thalidomide metabolite. E3 ligase Ligand 2 has weak anti-angiogenic activity.
Brand Name: Vulcanchem
CAS No.: 5054-59-1
VCID: VC0006863
InChI: InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O
Molecular Formula: C13H10N2O5
Molecular Weight: 274.23 g/mol

4-Hydroxy thalidomide

CAS No.: 5054-59-1

Cat. No.: VC0006863

Molecular Formula: C13H10N2O5

Molecular Weight: 274.23 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

4-Hydroxy thalidomide - 5054-59-1

CAS No. 5054-59-1
Molecular Formula C13H10N2O5
Molecular Weight 274.23 g/mol
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione
Standard InChI InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18)
Standard InChI Key XMPJICVFSDYOEG-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O

Chemical Identity and Structural Properties

Molecular Characteristics

4-Hydroxy thalidomide, systematically named 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione, features a phthalimide ring substituted with a hydroxyl group at the C4 position and a glutarimide moiety (Figure 1). X-ray crystallography confirms its planar isoindoline core, with hydrogen-bonding interactions stabilizing the lactam rings .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC13H10N2O5\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{5}
Molecular Weight274.23 Da
CAS Registry Number5054-59-1
Purity≥98% (HPLC)
SolubilityDMSO (20 mg/mL), ethanol (sparingly)
Melting Point265–268°C (decomposes)

Metabolic Pathways and Pharmacokinetics

Biotransformation of Thalidomide

4-Hydroxy thalidomide arises primarily via cytochrome P450 (CYP)-mediated oxidation of thalidomide. In vitro studies using human liver microsomes identify CYP2C19 as the dominant isoform responsible for 4-hydroxylation, though rat CYP2C6 and CYP2C11 also catalyze this reaction . Notably, only trace amounts of 4-hydroxy metabolites are detected in human plasma, suggesting rapid clearance or further metabolism .

Stability and Degradation

The compound exhibits pH-dependent hydrolysis, with degradation accelerating under alkaline conditions. Stabilization strategies include acidification (pH 4–6) and storage at -20°C . In plasma, spontaneous hydrolysis to phthalic acid derivatives limits its half-life to <2 hours, necessitating prodrug formulations for therapeutic use .

Pharmacological Activity

CRBN-Mediated Protein Degradation

As a CRBN ligand, 4-hydroxy thalidomide enables the design of PROTACs by conjugating to target-binding molecules via polyethylene glycol (PEG) linkers. For example, dBET1, a PROTAC targeting BRD4, utilizes 4-hydroxy thalidomide to recruit CRBN, inducing ubiquitination and proteasomal degradation of the oncoprotein . Structural studies reveal that the C4 hydroxyl group enhances binding affinity to CRBN’s hydrophobic pocket, enabling selective substrate recruitment .

Therapeutic Applications

PROTAC Development

4-Hydroxy thalidomide’s modularity has spurred its use in >50 clinical-stage PROTACs. Key examples include:

  • dTAG-13: Degrades FKBP12F36V^\text{F36V}-fusion proteins, enabling conditional knockdown in cancer models .

  • CC-94676: Targets androgen receptor variants in prostate cancer, currently in Phase I trials .

SupplierPurityQuantityPrice (USD)
BPS Bioscience98%10 mg385
AK Scientific95%100 mg99
AxisPharm98%500 mg250

Synthesis and Analytical Methods

Chemical Synthesis

4-Hydroxy thalidomide is synthesized via:

  • Nitration: Thalidomide is nitrated at C4 using fuming HNO3_3.

  • Reduction: Catalytic hydrogenation (Pd/C, H2_2) converts the nitro group to hydroxyl .
    Yields typically reach 60–70% after recrystallization from ethanol .

Analytical Characterization

  • HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 12.3 min .

  • MS (ESI+): m/z 275.1 [M+H]+^+ .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator